{5-[(3,5-Dimethylphenoxy)methyl]furan-2-yl}[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperazine ring, and a pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl alcohol. This intermediate is then reacted with furan-2-carboxylic acid to produce the furan derivative. The final step involves the reaction of this furan derivative with 4-(2-pyridylmethyl)piperazine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide: Shares a similar furan and phenoxy structure but differs in the hydrazide group.
(5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone: Contains a piperazine and pyrimidine moiety, similar to the target compound
Uniqueness
The uniqueness of {5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27N3O3/c1-18-13-19(2)15-22(14-18)29-17-21-6-7-23(30-21)24(28)27-11-9-26(10-12-27)16-20-5-3-4-8-25-20/h3-8,13-15H,9-12,16-17H2,1-2H3 |
InChI Key |
HOVFBBRIBOJKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)C |
Origin of Product |
United States |
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